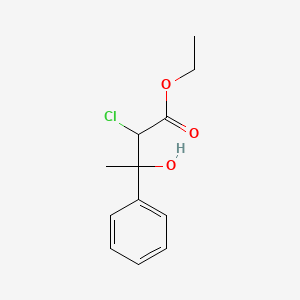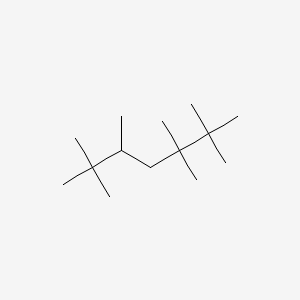![molecular formula C10H21N3O3S B14003188 Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate CAS No. 4976-76-5](/img/structure/B14003188.png)
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with nitrosation, followed by reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include chloroform, methanol, and ethanol, among others .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and methylsulfanyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H2O2), sodium hydroxide (NaOH), and diphenylphosphoryl azide . The reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and as a therapeutic agent. Additionally, it may be used in the industry for the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate include other carbamate derivatives and compounds with similar functional groups, such as this compound and this compound .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
4976-76-5 |
|---|---|
Fórmula molecular |
C10H21N3O3S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-amino-4-methylsulfanylbutanoyl)amino]carbamate |
InChI |
InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)13-12-8(14)7(11)5-6-17-4/h7H,5-6,11H2,1-4H3,(H,12,14)(H,13,15) |
Clave InChI |
VKBMJEPJWOVRCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)


![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
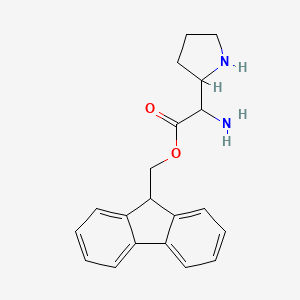

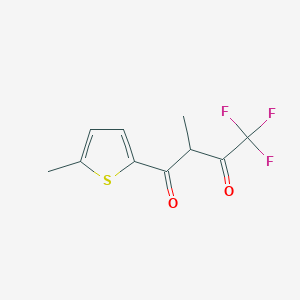


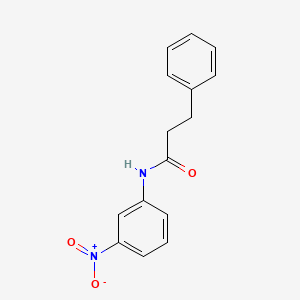
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
